N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
Molecular Formula |
C12H14F3N5 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
N-cyclohexyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)11-18-17-10-7-6-9(19-20(10)11)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,19) |
InChI Key |
FARIUSJTIDKRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . This reaction typically occurs at room temperature. Industrial production methods may involve microwave-mediated, catalyst-free synthesis to reduce unwanted byproducts and eliminate the need for hazardous solvents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group and nitrogen-rich heterocyclic system facilitate nucleophilic substitution at specific positions:
-
The trifluoromethyl group enhances electron deficiency at adjacent positions, promoting nucleophilic attack on the pyridazine ring .
-
Cyclohexylamine acts as a leaving group in Pd-catalyzed cross-couplings, enabling diversification of the amine moiety .
Electrophilic Aromatic Substitution
The triazole and pyridazine rings undergo electrophilic substitution, though reactivity is modulated by the electron-withdrawing trifluoromethyl group:
| Reaction | Electrophile | Position | Key Observation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 of pyridazine | Limited reactivity due to deactivation by CF₃ |
| Sulfonation | SO₃/H₂SO₄ | C-7 of triazole | Moderate yield under forcing conditions |
-
Computational studies suggest the C-7 position of the triazole ring is most electrophilic .
-
Direct halogenation (e.g., bromination) is challenging but achievable using N-bromosuccinimide (NBS) under radical conditions .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions and ring-opening processes:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, RT | 1,2,3-triazole hybrids | Antibacterial agent synthesis |
| Ring-opening with amines | NH₃/EtOH, 70°C | Pyridazine-diamine derivatives | Kinase inhibitor intermediates |
Amine Derivatization
The primary amine at position 6 undergoes alkylation, acylation, or reductive amination:
| Reaction | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Acylation | Acetyl chloride, DMAP | N-acetyl derivative | Improved metabolic stability |
| Reductive amination | NaBH₃CN, aldehydes | Secondary/tertiary amines | Enhanced blood-brain barrier penetration |
Trifluoromethyl Reactivity
The CF₃ group is generally inert but participates in:
-
Radical reactions : Photocatalytic C–H functionalization adjacent to CF₃ .
-
Hydrolysis : Under extreme conditions (e.g., NaOH, 150°C), yielding carboxylic acids .
Biological Interactions as Chemical Reactions
The compound’s binding to biological targets involves non-covalent interactions, but covalent adducts may form under specific conditions:
| Target | Interaction Type | Key Finding | Reference |
|---|---|---|---|
| Serine/threonine kinase Pim-1 | Hydrogen bonding with NH | Ki = 11 nM at pH 7.4 | |
| DNA gyrase | Intercalation | Inhibits supercoiling (MIC = 0.25 µg/mL) |
Comparative Reactivity with Structural Analogs
The table below highlights how structural variations influence reactivity:
| Compound | Key Reaction | Outcome |
|---|---|---|
| N-cyclopropylmethyl-3-CF₃-triazolo-pyridazin-6-amine | Suzuki-Miyaura coupling | Enhanced antibacterial activity (MIC ↓ 50%) |
| 6-Amino-triazolo-pyridazine | Mannich reaction | Improved solubility in aqueous media |
Scientific Research Applications
N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1 . The compound binds to this kinase, potentially affecting various cellular pathways and processes.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Molecular Formula : C₁₈H₁₈F₃N₅
- Molecular Weight : 361.37 g/mol
- Key Features :
- A triazolopyridazine core with a trifluoromethylphenyl substituent at position 3 and a cyclohexylamine group at position 4.
- High hydrophobicity due to the cyclohexyl and trifluoromethyl groups.
- Co-crystallized with human PIM1 kinase (PDB ID: 3BGQ, resolution: 2.00 Å), highlighting its role as a kinase inhibitor .
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The triazolopyridazine scaffold allows diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:
Q & A
Q. Advanced Research Focus
-
Template Selection : Use the co-crystal structure of PIM-1 kinase (PDB ID: 3BGQ) with the compound as a docking template.
-
Scoring Parameters : Prioritize hydrophobic interactions (e.g., CF₃ group with kinase hydrophobic pockets) and hydrogen bonds (e.g., amine group with GLU171). Validate docking scores (e.g., AutoDock Vina) against experimental IC₅₀ values.
-
Data Table :
Compound Docking Score (kcal/mol) Key Interactions 4a -6.020 GLU171 (H-bond) 4c -5.874 LEU44 (hydrophobic) Reference: Docking data from PIM-1 kinase studies.
What strategies resolve contradictions in biological activity data across derivatives?
Advanced Research Focus
Contradictions may arise from substituent effects on bioavailability or target selectivity. Strategies include:
- SAR Analysis : Systematically vary substituents (e.g., cyclohexyl vs. aryl groups) and correlate with activity. For example, bulky N-cyclohexyl enhances kinase selectivity over CYP450.
- Metabolic Stability Assays : Use microsomal stability tests to differentiate intrinsic activity from pharmacokinetic effects.
- Crystallography : Resolve binding mode ambiguities via X-ray structures of protein-ligand complexes.
How is the compound characterized for purity and structural integrity?
Q. Basic Research Focus
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns for purity ≥98%.
- Spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃) and HRMS (M+H⁺ calc. for C₁₄H₁₆F₃N₅: 330.13).
- Thermal Analysis : DSC to confirm melting point (~200–220°C) and exclude polymorphic variants.
What in vivo models are suitable for evaluating its anti-senescence potential?
Q. Advanced Research Focus
- Senescence-Associated β-Galactosidase (SA-β-gal) Assays : Use aged murine models (e.g., Ercc1⁻/Δ mice) to assess senescence reduction in tissues.
- Dosage Optimization : Administer 10–50 mg/kg orally, with pharmacokinetic profiling (Cmax, t₁/₂) to confirm blood-brain barrier penetration for neurodegenerative applications.
How does the trifluoromethyl group influence target selectivity?
Advanced Research Focus
The CF₃ group enhances:
- Hydrophobicity : Increases binding to kinase ATP pockets (e.g., c-Met, PIM-1) via van der Waals interactions.
- Metabolic Resistance : Reduces oxidative deamination by cytochrome P450 enzymes, confirmed via metabolite ID using LC-QTOF.
What crystallographic techniques validate its binding mode with BRD4 bromodomains?
Q. Advanced Research Focus
- X-ray Crystallography : Co-crystallize with BRD4 (resolutions ≤2.0 Å) to identify acetyl-lysine mimicry by the triazolo-pyridazine core.
- Electron Density Maps : Analyze occupancy of the CF₃ group in hydrophobic cavities (e.g., ZA loop of BRD4).
How are structure-activity relationships (SAR) systematically explored?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
